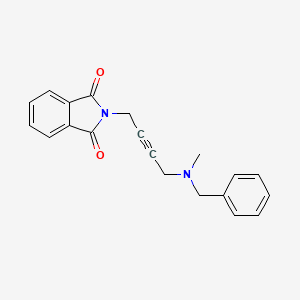

2-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)isoindoline-1,3-dione

Description

2-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)isoindoline-1,3-dione is a complex organic compound that features an isoindoline-1,3-dione core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an isoindoline-1,3-dione moiety and a benzyl(methyl)amino group contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name |

2-[4-[benzyl(methyl)amino]but-2-ynyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-21(15-16-9-3-2-4-10-16)13-7-8-14-22-19(23)17-11-5-6-12-18(17)20(22)24/h2-6,9-12H,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYCJMKXSWKNHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCN1C(=O)C2=CC=CC=C2C1=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . Additionally, the reaction of benzyne with N-substituted imidazoles can afford arylamines containing anthracene, which can be further transformed into the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of green chemistry principles, such as solventless reactions and environmentally friendly reagents, is also being explored to make the synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoindoline-1,3-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the benzyl(methyl)amino group .

Scientific Research Applications

Biological Activities

Research indicates that isoindoline derivatives exhibit a range of biological activities, including:

- Anticancer Properties : Compounds similar to 2-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)isoindoline-1,3-dione have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

- Antimicrobial Activity : Some isoindoline derivatives demonstrate significant antimicrobial properties. Studies have reported that modifications to the isoindoline structure can enhance its activity against bacterial strains, suggesting potential for development as new antimicrobial agents .

- Anti-inflammatory Effects : Isoindoline compounds have also been evaluated for their anti-inflammatory effects. Research has shown that certain derivatives can reduce inflammation markers in vitro and in vivo, indicating their potential use in treating inflammatory diseases .

Case Studies

Several studies have highlighted the applications of isoindoline derivatives in scientific research:

Case Study 1: Anticancer Activity

A study investigated a series of isoindoline derivatives, including 2-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)isoindoline-1,3-dione, demonstrating potent anticancer activity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Properties

Another research focused on synthesizing various isoindoline derivatives and evaluating their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed that certain modifications significantly enhanced antimicrobial activity, with potential applications in developing new antibiotics .

Case Study 3: Anti-inflammatory Effects

A recent investigation assessed the anti-inflammatory properties of isoindoline derivatives in animal models of arthritis. The study found that treatment with these compounds led to a marked reduction in inflammatory markers and joint swelling, suggesting therapeutic potential for inflammatory diseases .

Mechanism of Action

The mechanism by which 2-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)isoindoline-1,3-dione exerts its effects involves its interaction with specific molecular targets. For instance, it modulates the dopamine receptor D3, which is implicated in various neurological processes . Additionally, its inhibition of β-amyloid protein aggregation suggests a mechanism involving the disruption of protein-protein interactions that lead to amyloid plaque formation .

Comparison with Similar Compounds

Similar Compounds

- 1-Benzylimidazolidine-2,4-dione

- 4-Phenyl-1,3-thiazol-2-amine

- 3,4-Dimethoxybenzoic acid

Uniqueness

Compared to these similar compounds, 2-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)isoindoline-1,3-dione stands out due to its unique combination of an isoindoline-1,3-dione core and a benzyl(methyl)amino group

Biological Activity

2-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)isoindoline-1,3-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective effects, supported by various research findings and case studies.

The compound has a molecular formula of and a molecular weight of 318.4 g/mol. Its structure includes an isoindoline core, which is known for its pharmacological significance.

Anticancer Activity

Research has demonstrated that derivatives of isoindoline-1,3-dione exhibit significant anticancer properties. A study conducted by the National Cancer Institute (NCI) evaluated the compound against a panel of cancer cell lines. The results indicated:

- GI50 values : Mean GI50 values were reported at 15.72 μM, indicating effective growth inhibition across various tumor cell lines.

- Specific Cell Lines : Notable cytotoxic effects were observed in:

- Non-small cell lung cancer (HOP-62)

- CNS cancer (SF-539)

- Melanoma (MDA-MB-435)

- Ovarian cancer (OVCAR-8)

- Prostate cancer (DU-145)

- Breast cancer (MDA-MB-468)

| Cell Line | GP (%) |

|---|---|

| HOP-62 | -17.47 |

| SF-539 | -49.97 |

| MDA-MB-435 | -22.59 |

| OVCAR-8 | -27.71 |

| DU-145 | -44.35 |

| MDA-MB-468 | -15.65 |

These findings suggest that the compound exhibits promising potential as an anticancer agent through its ability to inhibit cell growth effectively .

Anti-inflammatory Activity

Isoindoline derivatives have also been studied for their anti-inflammatory properties. A related compound demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in mediating inflammation. The synthesized derivatives showed IC50 values ranging from 2.1 to 7.4 μM against these enzymes, indicating strong anti-inflammatory activity .

Neuroprotective Effects

In the context of neurodegenerative diseases like Alzheimer's, isoindoline derivatives have shown potential as acetylcholinesterase (AChE) inhibitors:

- AChE Inhibition : The synthesized compounds displayed IC50 values between 2.1 μM and 7.4 μM against AChE, suggesting they could be developed as therapeutic agents for Alzheimer's disease.

- Neuroprotection : Some compounds also exhibited protective effects against oxidative stress-induced cell death in neuronal cell lines .

Case Studies

Several case studies highlight the biological activity of isoindoline derivatives:

- Study on Anticancer Activity : A comprehensive evaluation involving over sixty human tumor cell lines revealed that specific derivatives exhibited substantial anticancer effects with low toxicity profiles.

- Neuroprotection in PC12 Cells : Compounds were tested for their ability to protect PC12 cells from hydrogen peroxide-induced toxicity, demonstrating significant neuroprotective effects.

- In Vivo Studies : Animal models have been utilized to assess the efficacy of these compounds in reducing tumor size and improving cognitive function in neurodegenerative models.

Q & A

Q. Table 1: Example Crystallization Parameters (Analogous Compound)

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P21 | |

| Unit Cell Dimensions | a=12.472 Å, b=9.285 Å, c=12.505 Å | |

| β Angle | 115.3° |

Basic: How can structural characterization be performed to validate the compound’s identity?

Methodological Answer:

Use a combination of 1H/13C NMR (to confirm proton environments and carbon frameworks), FT-IR (to identify functional groups like amide C=O stretches), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For crystalline samples, single-crystal XRD (as in ) provides definitive stereochemical data. Dynamic light scattering (DLS) may supplement analysis for assessing aggregation in solution.

Advanced: What experimental designs are suitable for evaluating the compound’s biological activity in in vitro assays?

Methodological Answer:

Adopt a randomized block design with split-plot arrangements (e.g., ) to control variability. Key steps:

Dose-Response Curves : Test 5–7 concentrations in triplicate.

Controls : Include positive (e.g., known inhibitors) and vehicle controls.

Assay Replicates : Perform temporal replicates (e.g., morning/afternoon batches) to assess inter-day variability.

Endpoint Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for statistical rigor.

Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Design a factorial experiment testing pH (4–10) and temperature (4°C, 25°C, 37°C) over 14 days. Use HPLC-UV to quantify degradation products. For environmental stability, follow frameworks like Project INCHEMBIOL (), which evaluates abiotic transformations (hydrolysis, photolysis) and biotic degradation (microbial assays).

Q. Table 2: Stability Study Parameters

| Condition | Metrics | Frequency |

|---|---|---|

| Hydrolytic Stability | % Parent compound remaining | Days 0, 7, 14 |

| Photolytic Stability | Degradation half-life (t1/2) | Daily UV exposure |

| Thermal Stability | Arrhenius plot kinetics | Weekly sampling |

Advanced: What methodologies are recommended for studying the compound’s environmental fate and ecological impacts?

Methodological Answer:

Adopt a tiered approach:

Physicochemical Properties : Measure logP, water solubility, and soil adsorption coefficients (Kd) .

Biotic Studies : Use Daphnia magna (acute toxicity) and Aliivibrio fischeri (microtox) assays for ecotoxicity.

Trophic Transfer : Model bioaccumulation factors (BAFs) in aquatic food webs.

Long-Term Monitoring : Align with Project INCHEMBIOL’s framework for abiotic/biotic compartment analysis .

Advanced: How should researchers address contradictory results in bioactivity assays across different laboratories?

Methodological Answer:

Standardize Protocols : Ensure identical reagent batches, equipment calibration, and cell passage numbers.

Blind Testing : Distribute blinded samples to collaborating labs to eliminate bias.

Meta-Analysis : Pool data using random-effects models to account for inter-lab heterogeneity.

Quality Control : Include reference standards in each assay batch (e.g., ’s antioxidant activity protocols).

Advanced: What strategies are effective for mechanistic studies of the compound’s interaction with biological targets?

Methodological Answer:

Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes.

Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity (KD).

Mutagenesis Studies : Generate target protein mutants to validate critical binding residues.

Metabolomic Profiling : LC-MS/MS to track downstream metabolic perturbations (e.g., ’s heterocyclic analog approaches).

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

Ventilation : Use fume hoods for weighing and synthesis.

Waste Disposal : Classify as hazardous waste; comply with local regulations (e.g., ’s SDS guidelines).

Emergency Protocols : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous rinses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.